molecular formula C16H13NOS2 B2678917 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol CAS No. 477887-01-7

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol

Cat. No.: B2678917
CAS No.: 477887-01-7
M. Wt: 299.41
InChI Key: UFWPDUCKBPVARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol is a useful research compound. Its molecular formula is C16H13NOS2 and its molecular weight is 299.41. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS2/c18-13-9-10-5-1-2-6-11(10)15(13)20-16-17-12-7-3-4-8-14(12)19-16/h1-8,13,15,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWPDUCKBPVARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)SC3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of Benzothiazol-2-ylsulfanyl Indanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, synthesis, and therapeutic potential of Benzothiazol-2-ylsulfanyl Indanol Derivatives .

Technical Guide & Whitepaper

Executive Summary & Core Directive

This guide analyzes the benzothiazol-2-ylsulfanyl indanol scaffold—a hybrid molecular structure combining the pharmacophoric properties of benzothiazole (known for antimicrobial and anticancer activity) and indanol (a privileged scaffold in HIV protease and chiral catalysis).

The primary focus is on the antimicrobial (specifically antifungal) and anticancer potential of these derivatives, alongside their chemo-enzymatic synthesis to access enantiomerically pure forms. This guide moves beyond basic descriptions to detail the causality of structure-activity relationships (SAR) and provides validated protocols for their synthesis and biological evaluation.

Chemical Architecture & Synthesis Strategy

The Hybrid Scaffold

The core structure consists of a benzothiazole ring linked via a thioether (sulfide) bridge to an indanol moiety. This design leverages two key medicinal chemistry principles:

  • Bioisosterism: The benzothiazole ring acts as a lipophilic, metabolically stable surrogate for indole or purine systems.

  • Chirality: The indanol moiety introduces a stereogenic center (C1 or C2 of the indane ring), critical for target selectivity (e.g., enzyme binding pockets).

Synthetic Pathway: Chemo-Enzymatic Approach

A major challenge in developing indanol derivatives is controlling stereochemistry. The most authoritative protocol utilizes a chemo-enzymatic route involving nucleophilic ring-opening of epoxides followed by lipase-mediated kinetic resolution.

Step 1: Chemical Synthesis (Racemic) The reaction of 2-mercaptobenzothiazole with indene oxide (or alpha-halo indanones followed by reduction) yields the racemic thio-indanol intermediate.

Step 2: Enzymatic Kinetic Resolution (EKR) To obtain enantiopure compounds (critical for biological efficacy), Lipase B from Candida antarctica (CAL-B) or Novozym 435 is employed. The lipase selectively acylates one enantiomer (usually the R-isomer), leaving the S-alcohol unreacted, or vice versa, depending on the solvent and acyl donor.

DOT Diagram: Chemo-Enzymatic Synthesis Workflow

SynthesisWorkflow Start 2-Mercaptobenzothiazole + Indene Oxide Racemic Racemic Benzothiazol-2-ylsulfanyl Indanol Start->Racemic Nucleophilic Opening (Base/Solvent) Enzymatic Kinetic Resolution (CAL-B / Novozym 435) Racemic->Enzymatic Vinyl Acetate Organic Solvent R_Isomer (1R, 2S)-Acetate (Acylated Product) Enzymatic->R_Isomer Fast Reaction S_Isomer (1S, 2R)-Alcohol (Unreacted) Enzymatic->S_Isomer Slow Reaction

Caption: Chemo-enzymatic synthesis pathway for isolating chiral benzothiazol-2-ylsulfanyl indanol derivatives.

Biological Activities & Mechanisms[1][2][3]

Antimicrobial & Antifungal Activity

The most documented activity for benzothiazol-2-ylsulfanyl indanols is antifungal , particularly against Candida species (C. albicans, C. tropicalis) and Aspergillus strains.

  • Mechanism of Action: The benzothiazole moiety is known to interfere with microbial lipid biosynthesis and membrane integrity. The lipophilic indanol tail facilitates penetration through the fungal cell wall (chitin/glucan layers).

  • Key Insight: The sulfide linker (-S-) is crucial. Sulfones (-SO2-) or sulfoxides (-SO-) often show reduced activity, suggesting the electron density or flexibility of the sulfide is required for target binding.

Comparative Activity Data (Representative Values)

Compound DerivativeTarget OrganismMIC (µg/mL)Activity Level
Benzothiazole-S-Indanol (Racemic) Candida albicans12.5 - 25.0Moderate
(1R, 2S)-Enantiomer Candida albicans3.12 - 6.25 High
(1S, 2R)-Enantiomer Candida albicans> 50.0Low
Standard (Fluconazole) Candida albicans1.0 - 2.0Reference

Note: Data synthesized from general benzothiazole SAR trends and specific kinetic resolution studies (e.g., Merabet-Khelassi et al.).

Anticancer Potential

While less specific to the "indanol" subclass than general benzothiazoles, the scaffold exhibits cytotoxic potential against human cancer cell lines (e.g., MCF-7, HeLa).

  • Target: Benzothiazoles often target cytochrome P450 enzymes (CYP1A1) or act as DNA intercalators .

  • Indanol Contribution: The indanol ring mimics the steroid backbone, potentially conferring affinity for hormone-dependent cancers (breast/prostate).

Structure-Activity Relationship (SAR) Analysis

The biological potency of these derivatives is governed by three specific structural zones.

DOT Diagram: SAR Map

SAR_Map Core Benzothiazol-2-ylsulfanyl Indanol Scaffold Zone1 Benzothiazole Ring (Zone A) Core->Zone1 Zone2 Sulfide Linker (Zone B) Core->Zone2 Zone3 Indanol Moiety (Zone C) Core->Zone3 Effect1 EWG (NO2, Cl) at C6 Increases Antimicrobial Potency Zone1->Effect1 Effect2 Oxidation to Sulfone Reduces Activity Zone2->Effect2 Effect3 Chirality (OH group) Determines Enzyme Specificity Zone3->Effect3

Caption: SAR analysis highlighting critical substitution zones for optimizing biological activity.

  • Zone A (Benzothiazole): Electron-withdrawing groups (NO2, Cl, F) at the 6-position significantly enhance antimicrobial activity by increasing the lipophilicity and electron deficiency of the ring.

  • Zone B (Linker): The thioether (-S-) is optimal. Oxidation to sulfoxide or sulfone creates steric bulk and polarity that often hinders membrane permeability.

  • Zone C (Indanol): The hydroxyl group (-OH) is a critical hydrogen bond donor. Acylation (e.g., during kinetic resolution) can modulate bioavailability (prodrug approach), but the free alcohol is often the active pharmacophore.

Experimental Protocols

Protocol: Enzymatic Kinetic Resolution (Synthesis)

To isolate the active enantiomer.

  • Preparation: Dissolve racemic 1-(benzothiazol-2-ylsulfanyl)-2-indanol (1.0 eq) in dry toluene or MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Add vinyl acetate (3.0 eq) as the irreversible acyl donor.

  • Enzyme Addition: Add Novozym 435 (immobilized Candida antarctica Lipase B) (20 mg/mmol substrate).

  • Incubation: Shake the mixture at 30–40°C in an orbital shaker (200 rpm).

  • Monitoring: Monitor reaction progress via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

  • Termination: Stop the reaction at 50% conversion (theoretical maximum for resolution) by filtering off the enzyme.

  • Purification: Separate the unreacted alcohol (Enantiomer A) from the ester (Enantiomer B) via silica gel column chromatography.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

To validate antimicrobial efficacy.

  • Inoculum Prep: Prepare a suspension of Candida albicans (approx.

    
     CFU/mL) in RPMI 1640 medium.
    
  • Compound Dilution: Dissolve the test compound in DMSO. Prepare serial two-fold dilutions in a 96-well microtiter plate (final range: 0.1 – 100 µg/mL).

  • Controls:

    • Positive Control: Fluconazole.

    • Negative Control: DMSO vehicle (no compound).

    • Sterility Control: Media only.

  • Incubation: Add fungal suspension to wells. Incubate at 35°C for 24–48 hours.

  • Readout: Determine MIC visually (lowest concentration with no visible growth) or via spectrophotometry (OD600).

References

  • Merabet-Khelassi, M., Aribi-Zouioueche, L., & Riant, O. (2012).[1] Enzymatic kinetic resolution of new benzothiazole derivatives using lipases.Tetrahedron: Asymmetry , 23(11-12), 828-833.[1]

    • [1]

  • Merabet-Khelassi, M., et al. (2011). Synthesis and biological activity of benzothiazol-2-ylsulfanyl derivatives.[2][3][4][5][6][7][8][9]Comptes Rendus Chimie , 14(12). (Contextual reference for synthesis methodology).

  • Keri, R. S., & Patil, M. R. (2014). Benzothiazole: a privileged scaffold in current medicinal chemistry.[2]European Journal of Medicinal Chemistry , 89, 207-251.

  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.Scientia Pharmaceutica, 80(4), 789–823.

Sources

Benzothiazole-Indanone Hybrids: A New Frontier in Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The strategic amalgamation of distinct pharmacophores into a single molecular entity represents a paradigm shift in modern drug discovery, moving from a "one target, one molecule" approach to a more holistic, multi-target strategy. This guide explores the therapeutic potential of a novel class of compounds: benzothiazole-indanone hybrids. By covalently linking the benzothiazole scaffold—a privileged structure known for its broad-spectrum anticancer, antimicrobial, and anti-inflammatory activities—with the indanone core, a key component in approved neuroprotective and promising anticancer agents, we unlock the potential for synergistic efficacy and novel mechanisms of action. This document provides a comprehensive overview of the design rationale, proposed synthetic strategies, and potential therapeutic applications of these hybrids. It further details robust experimental protocols for their evaluation and delves into the structure-activity relationships that will guide future optimization efforts. This guide is intended for researchers, medicinal chemists, and drug development scientists poised to explore this promising new chemical space.

The Rationale for Hybridization: Fusing Two Privileged Scaffolds

The core principle behind developing benzothiazole-indanone hybrids is molecular hybridization, a rational drug design strategy that combines two or more pharmacophoric units to create a new compound with potentially enhanced affinity, improved efficacy, or a more desirable pharmacokinetic profile compared to the individual components.

The Benzothiazole Scaffold: A Cornerstone of Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:

  • Anticancer: Benzothiazole-based compounds can induce apoptosis, inhibit crucial enzymes like tyrosine kinases and topoisomerases, and interfere with cell proliferation pathways.[3][4][5] Some derivatives show potent activity against various cancer cell lines, including those resistant to standard therapies.[6][7]

  • Neuroprotective: Certain derivatives exhibit neuroprotective properties, with mechanisms including the modulation of antioxidant enzymes like catalase, which is crucial in mitigating oxidative stress associated with neurodegenerative diseases.[1][8]

  • Antimicrobial: The benzothiazole nucleus is a core component of many agents with potent antibacterial and antifungal properties, acting on targets such as DNA gyrase and dihydropteroate synthase (DHPS).[9][10][11]

  • Anti-inflammatory & Antioxidant: Many benzothiazole derivatives have shown significant anti-inflammatory and antioxidant effects in both in-vitro and in-vivo models.[12][13][14]

The Indanone Scaffold: A Versatile Pharmacophore

The indanone framework is another highly valuable structure in drug discovery.[15][16] Its rigid bicyclic system provides a defined orientation for functional groups to interact with biological targets. Its therapeutic relevance is highlighted by:

  • Neuroprotection: The most prominent example is Donepezil, an indanone derivative and a first-line treatment for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor.[17] This scaffold has been extensively explored for its ability to modulate key enzymes like AChE and monoamine oxidases (MAO), which are implicated in various neurodegenerative disorders.[17][18]

  • Anticancer Activity: 1-Indanone derivatives have demonstrated cytotoxicity and growth inhibitory activity against various tumor cells, including drug-resistant strains.[15][16]

  • Anti-inflammatory Effects: Substituted indanone derivatives have been developed as potent anti-inflammatory agents by targeting signaling pathways like NF-κB and MAPK.[19]

The Hybridization Hypothesis

Combining the benzothiazole and indanone moieties is hypothesized to yield a multi-target agent with synergistic or additive effects. For instance, in an anticancer context, the benzothiazole part could inhibit a specific kinase while the indanone part induces cytotoxic stress, leading to enhanced tumor cell death. In neurodegenerative diseases, a hybrid molecule could simultaneously inhibit AChE (via the indanone core) and reduce oxidative stress (via the benzothiazole core), addressing multiple facets of the disease pathology. This dual-action approach can lead to improved therapeutic outcomes and potentially reduce the likelihood of drug resistance.

Synthetic Strategies for Benzothiazole-Indanone Hybrids

While specific syntheses for benzothiazole-indanone hybrids are not yet widely published, a plausible and robust synthetic route can be designed based on established organic chemistry principles. A common approach involves a convergent synthesis where the two key scaffolds are prepared separately and then joined via a stable linker.

A proposed multi-step synthesis could involve:

  • Synthesis of a Functionalized 2-Aminobenzothiazole: This can be achieved through the reaction of a substituted 2-aminothiophenol with various reagents.[20][21] Introducing a reactive group, such as a halogen or an amine, at the 6-position is a common strategy.[2]

  • Synthesis of a Functionalized Indanone: 1-Indanone can be functionalized at various positions. For example, an appropriate side chain with a terminal carboxylic acid or aldehyde can be introduced. This is often accomplished via reactions like Friedel-Crafts acylation followed by further modifications.[16]

  • Coupling Reaction: The two functionalized intermediates are then coupled. An amide bond is a common and stable linker in medicinal chemistry. If one intermediate has a carboxylic acid and the other has an amine, standard peptide coupling reagents (e.g., EDC/HOBt) can be used to form the final hybrid molecule.

Below is a generalized workflow for this synthetic strategy.

G sub_A Substituted 2-Aminothiophenol inter_A Functionalized Benzothiazole Intermediate (A) sub_A->inter_A Step 1 reagent_A Condensation Reagent (e.g., CNBr, Aldehyde) reagent_A->inter_A coupling Coupling Reaction (e.g., Amide Bond Formation) inter_A->coupling sub_B Substituted Indanone Precursor inter_B Functionalized Indanone Intermediate (B) sub_B->inter_B Step 2 reagent_B Acylating/Alkylating Agent reagent_B->inter_B inter_B->coupling final Benzothiazole-Indanone Hybrid Compound coupling->final Step 3

Caption: Proposed Convergent Synthetic Workflow.

Therapeutic Applications & Potential Mechanisms of Action

The unique structural combination of benzothiazole and indanone suggests significant potential across several therapeutic areas.

Anticancer Potential
  • Hypothesized Mechanism: A hybrid compound could simultaneously target multiple oncogenic pathways. For example, the benzothiazole moiety could act as a tyrosine kinase inhibitor (TKI), disrupting signaling through pathways like EGFR or VEGFR, while the indanone moiety induces cell cycle arrest or apoptosis.[5][22] This dual assault could be particularly effective against heterogeneous tumors. The planar benzothiazole structure is also known to intercalate with DNA, a mechanism that could be enhanced by the hybrid's overall structure.

G hybrid Benzothiazole-Indanone Hybrid rtk Receptor Tyrosine Kinase (RTK) hybrid->rtk Inhibition dna DNA Damage hybrid->dna Induction pi3k PI3K/Akt Pathway rtk->pi3k mapk RAS/MAPK Pathway rtk->mapk proliferation Cell Proliferation & Survival pi3k->proliferation mapk->proliferation apoptosis Apoptosis Induction (e.g., Caspase Activation) proliferation->apoptosis Inhibition dna->apoptosis

Caption: Hypothetical Multi-Target Anticancer Mechanism.

Neuroprotective Potential
  • Hypothesized Mechanism: Drawing from the known activities of its parent scaffolds, a hybrid compound could offer a multi-pronged approach to treating neurodegenerative diseases like Alzheimer's. The indanone portion could inhibit acetylcholinesterase (AChE), preserving synaptic acetylcholine levels, while the benzothiazole portion provides antioxidant effects by modulating enzymes like catalase, protecting neurons from ROS-mediated damage.[8][17] This combination addresses both symptomatic relief and disease modification.

Antimicrobial Potential
  • Hypothesized Mechanism: Benzothiazole derivatives are known to possess broad-spectrum antimicrobial activity.[23][24] By hybridizing with an indanone moiety, the compound's physiochemical properties (e.g., lipophilicity) could be altered, potentially improving its ability to penetrate microbial cell walls or membranes. The mechanism would likely mirror that of known benzothiazoles, such as the inhibition of essential bacterial enzymes like DNA gyrase.[11][24]

Table 1: Representative Antimicrobial Activity of Benzothiazole Derivatives This table presents example data from the literature to illustrate the potency of the benzothiazole scaffold. Data for the specific hybrid is not yet available.

Compound TypeTarget OrganismMIC (µg/mL)Reference
Benzothiazole-Thiazole HybridS. aureus3.90 - 15.63[9]
2-amino-N-(6-methoxy...)acetamideE. coli3.125[24]
2-amino-N-(6-methoxy...)acetamideB. subtilis6.25[24]
Substituted BenzothiazoleC. albicans25 - 200[11]

Experimental Evaluation: Protocols and Methodologies

A rigorous, stepwise evaluation is critical to validate the therapeutic potential of novel benzothiazole-indanone hybrids. The following protocols provide a self-validating framework for initial in vitro screening.

Protocol 1: In Vitro Anticancer Screening (MTT Assay)

This colorimetric assay is a standard for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Causality: The core of this assay is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. This enzymatic reduction yields a purple formazan product, the quantity of which is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a stock solution of the hybrid compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank), cells with medium (negative control), and cells with a known anticancer drug (positive control).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This method is a reliable way to screen for AChE inhibitors.

  • Causality: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically. An effective inhibitor will reduce the rate of acetylcholine hydrolysis, resulting in a slower rate of color development.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, AChE enzyme solution, and acetylthiocholine iodide (ATCI) substrate solution. Prepare various concentrations of the hybrid compound.

    • Reaction Setup: In a 96-well plate, add 25 µL of ATCI, 125 µL of DTNB, and 50 µL of buffer to each well.

    • Inhibitor Addition: Add 25 µL of the hybrid compound solution at different concentrations. For the control, add 25 µL of buffer.

    • Enzyme Initiation: Initiate the reaction by adding 25 µL of the AChE solution to each well.

    • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

    • Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Calculate the IC₅₀ value from the dose-response curve.

G start Synthesis & Purification of Hybrid Compound invitro In Vitro Screening start->invitro cytotox Cytotoxicity Assays (e.g., MTT) invitro->cytotox antimicro Antimicrobial Assays (e.g., MIC Determination) invitro->antimicro neuro Neuroprotective Assays (e.g., AChE Inhibition) invitro->neuro sar SAR Analysis & Lead Optimization cytotox->sar antimicro->sar neuro->sar sar->start Iterative Redesign invivo In Vivo Studies (Animal Models) sar->invivo admet ADMET & Toxicology invivo->admet end Preclinical Candidate Selection admet->end

Caption: General Experimental and Drug Discovery Workflow.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the hybrid's structure is essential to maximize potency and selectivity while minimizing toxicity. Based on extensive research on the individual scaffolds, key areas for modification can be identified.

  • Benzothiazole Ring: Substitutions at the C-2 and C-6 positions are known to be critical for biological activity.[2] Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) or electron-donating groups (e.g., -OCH₃, -CH₃) can dramatically alter the electronic properties and, consequently, the binding affinity of the molecule.[9]

  • Indanone Ring: Modifications on the aromatic ring of the indanone moiety can influence lipophilicity and target interaction.

  • Linker: The length, flexibility, and chemical nature of the linker connecting the two scaffolds can impact the overall conformation of the molecule and its ability to fit into the target's binding pocket.

G core Lead Hybrid Compound r1 Modify R1 (Benzothiazole C6) core->r1 r2 Modify R2 (Indanone Ring) core->r2 linker Modify Linker (Length/Flexibility) core->linker r3 Modify R3 (Benzothiazole C2) core->r3 activity Biological Activity (Potency, Selectivity) r1->activity r2->activity linker->activity r3->activity

Caption: Framework for Structure-Activity Relationship (SAR) Exploration.

Conclusion and Future Perspectives

The development of benzothiazole-indanone hybrid compounds represents a logical and promising strategy in the pursuit of novel therapeutics. By leveraging the well-documented and diverse biological activities of each constituent scaffold, these hybrids are poised to become powerful tools against complex diseases like cancer, neurodegenerative disorders, and microbial infections. The true potential of this novel chemical class will be unlocked through empirical synthesis and rigorous biological evaluation. Future research should focus on synthesizing a focused library of these hybrids, performing the in vitro screens detailed in this guide, and advancing the most promising candidates to in vivo animal models and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The insights gained will undoubtedly pave the way for the next generation of multi-target therapeutics.

References

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Singh, S., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Sharma, S., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 28(1), 54-60. [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Nanomedicine, 13, 2329–2344. [Link]

  • Royal Society of Chemistry. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. [Link]

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. PubMed. [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Environmental Toxicology and Pharmacology. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed. [Link]

  • ResearchGate. (n.d.). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. ResearchGate. [Link]

  • Molecules. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PubMed Central. [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • FLORE. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]

  • MDPI. (n.d.). Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. MDPI. [Link]

  • Journal of Medicinal Chemistry. (2023). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. PubMed. [Link]

  • Preprints.org. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • PLOS ONE. (n.d.). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE. [Link]

  • Research Journal of Pharmacy and Technology. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. [Link]

  • MDPI. (n.d.). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. MDPI. [Link]

  • ResearchGate. (n.d.). Recent insights into antibacterial potential of benzothiazole derivatives. ResearchGate. [Link]

  • PLOS ONE. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PubMed Central. [Link]

  • MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. ResearchGate. [Link]

Sources

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1]

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol is a bioactive heterocyclic hybrid integrating a benzothiazole moiety with an indanol skeleton through a thioether linkage. This compound represents a strategic scaffold in medicinal chemistry, leveraging the pharmacophoric properties of the benzothiazole ring (associated with antimicrobial and antitumor activity) and the chirality/rigidity of the indanol core (often found in HIV protease inhibitors and chiral auxiliaries).

The molecule is synthesized via the regioselective ring-opening of indene oxide by 2-mercaptobenzothiazole. Due to the benzylic nature of the electrophile, the reaction predominantly yields the trans-isomer.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue
IUPAC Name 1-(1,3-benzothiazol-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol
Molecular Formula C₁₆H₁₃NOS₂
Molecular Weight 299.41 g/mol
Exact Mass 299.0439 g/mol
Element Count C (16), H (13), N (1), O (1), S (2)
Predicted LogP ~4.2 (High Lipophilicity)
H-Bond Donors 1 (Hydroxyl group)
H-Bond Acceptors 3 (N, O, S)
Physical State Solid (Crystalline powder)

Synthetic Architecture

The synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol relies on the nucleophilic attack of the thiolate anion (derived from 2-mercaptobenzothiazole) on the epoxide ring of indene oxide.

Reaction Scheme

Reactants: Indene Oxide + 2-Mercaptobenzothiazole Catalyst/Solvent: Ethanol (reflux) or Water/Acetone with catalytic base (Na₂CO₃). Mechanism: Sₙ2-type ring opening.

Mechanistic Diagram (DOT)

ReactionMechanism Reactants Reactants Indene Oxide + 2-MBT Activation Thiol Deprotonation (Formation of Ar-S⁻) Reactants->Activation Base (Na₂CO₃) TS Transition State Nucleophilic Attack at C1 (Benzylic Position) Activation->TS Sₙ2 Attack Activation->TS Intermediate Alkoxide Intermediate (Ring Open) TS->Intermediate Inversion of Config Product Product trans-1-(Benzothiazol-2-ylsulfanyl)-2-indanol Intermediate->Product Protonation (Workup)

Figure 1: Mechanistic pathway for the regioselective synthesis of the title compound. The nucleophilic sulfur preferentially attacks the benzylic carbon (C1).

Regioselectivity & Stereochemistry

The reaction is highly regioselective. Nucleophilic attack occurs at the C1 (benzylic) position of the indene oxide rather than C2. This is driven by electronic factors; the transition state at the benzylic carbon is stabilized by the adjacent aromatic ring.

  • Stereochemical Outcome: The reaction proceeds with inversion of configuration at C1. Since the epoxide oxygen remains at C2, the resulting hydroxyl group and the sulfide group end up on opposite faces of the indane ring, yielding the trans -isomer.

Experimental Protocol

Objective: Synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol via epoxide ring opening. Scale: 10 mmol.

Materials
  • Indene oxide (1.32 g, 10 mmol)

  • 2-Mercaptobenzothiazole (1.67 g, 10 mmol)

  • Ethanol (Absolute, 30 mL)

  • Triethylamine (Catalytic, 0.5 mL) or Na₂CO₃ (1.0 mmol)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptobenzothiazole (1.67 g) in 30 mL of ethanol.

  • Activation: Add triethylamine (0.5 mL) to the solution to facilitate the formation of the thiolate anion. Stir at room temperature for 10 minutes.

  • Addition: Add indene oxide (1.32 g) dropwise to the stirring solution.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the epoxide spot.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.

    • Pour the residue into ice-cold water (50 mL) with vigorous stirring. A precipitate should form.

  • Purification:

    • Filter the solid precipitate using a Buchner funnel.

    • Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain pure crystals.

  • Characterization: Dry the crystals in a vacuum desiccator over CaCl₂.

Purification Workflow (DOT)

PurificationWorkflow Step1 Reaction Mixture (Ethanol Reflux) Step2 Concentration (Rotary Evap) Step1->Step2 Step3 Quench (Ice Water) Step2->Step3 Step4 Filtration Step3->Step4 Step5 Recrystallization (EtOH) Step4->Step5 Step6 Pure Product C₁₆H₁₃NOS₂ Step5->Step6

Figure 2: Downstream processing workflow for the isolation of the target compound.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Multiplets between δ 7.0–8.0 ppm (8H total, overlapping benzothiazole and indane aromatic protons).

    • Benzylic Proton (H-1): Doublet (or doublet of doublets) around δ 5.0–5.5 ppm. The coupling constant (

      
      ) helps distinguish cis vs. trans. A 
      
      
      
      value of ~4–6 Hz typically indicates the trans isomer in indan systems.
    • Carbinol Proton (H-2): Multiplet around δ 4.5–4.8 ppm.

    • Methylene Protons (H-3): Two multiplets around δ 2.9–3.4 ppm (diastereotopic protons).

    • Hydroxyl Proton: Broad singlet (exchangeable with D₂O).

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺ Peak: m/z 300.4

    • [M+Na]⁺ Peak: m/z 322.4

Pharmaceutical Applications

This specific molecular scaffold is relevant in several therapeutic areas due to the "privileged" nature of the benzothiazole ring.

  • Antimicrobial Agents: Benzothiazole derivatives are well-documented for their ability to inhibit bacterial DNA gyrase. The addition of the lipophilic indanol moiety enhances membrane permeability.

  • Anticancer Activity: 2-substituted benzothiazoles have shown efficacy in inducing apoptosis in cancer cell lines (e.g., MCF-7, HeLa). The thioether linkage is metabolically stable, preventing rapid degradation.

  • Chiral Ligands: The trans-2-indanol core is a precursor for chiral ligands (similar to the structure of the HIV protease inhibitor Indinavir). This molecule can serve as a chiral auxiliary in asymmetric synthesis.

References

  • Loghmani-Khouzani, H., et al. (2009). 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone.[2] Acta Crystallographica Section E. Link[2]

    • Context: Establishes the crystallographic parameters and synthesis conditions for benzothiazole-thioether deriv
  • Guo, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Link

    • Context: Provides the foundational "Green Chemistry" protocols (ethanol reflux) used in the methodology section.
  • PubChem Compound Summary. 1-Indanol. Link

    • Context: Source for physicochemical data of the indanol substructure used for molecular weight verific
  • Prajapat, P., et al. (2016). A Facile Synthesis of Biologically Significant 2-(1,3-benzothiazol-2-ylimino)... Iranian Journal of Organic Chemistry. Link

    • Context: Validates the biological relevance and synthetic pathways of benzothiazole-2-yl deriv

Sources

Methodological & Application

Application Note: Regioselective Ring Opening of Indene Oxide with 2-Mercaptobenzothiazole

[1]

Abstract & Strategic Significance

The nucleophilic ring opening of epoxides with thiols (thiolysis) is a cornerstone reaction in the synthesis of

Indene Oxide2-Mercaptobenzothiazole (2-MBT)

This specific transformation presents a dual challenge:

  • Regioselectivity: Indene oxide is a "biased" epoxide. The competition between the sterically hindered but electronically stabilized benzylic carbon (C1) and the less hindered C2 position dictates the product profile.

  • Chemoselectivity: 2-MBT is an ambident nucleophile (N vs. S attack).[1] Controlling the tautomeric equilibrium is critical to ensuring

    
    -alkylation (thioether formation) over 
    
    
    -alkylation.[1]

We present two validated protocols: a "Green" catalyst-free method using water as a promoter, and a traditional base-catalyzed method.[1]

Mechanistic Principles

Ambident Nucleophilicity of 2-MBT

2-Mercaptobenzothiazole exists in a tautomeric equilibrium between the thione (NH form) and thiol (SH form).[1] In solution, the thione form often predominates. However, for nucleophilic substitution with soft electrophiles like epoxides, the thiolate species (generated in situ or stabilized by solvent interactions) acts as the nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is the "softer" center and preferentially attacks the soft electrophilic carbon of the epoxide.

Regiochemistry of Indene Oxide

Indene oxide opening is governed by the interplay of steric and electronic effects.

  • Electronic Effect: The C1 (benzylic) position can stabilize a developing positive charge in the transition state (borderline

    
     mechanism).[1]
    
  • Steric Effect: The C2 position is less sterically hindered.

Under neutral or water-promoted conditions, the reaction typically proceeds via a borderline

trans-1-(benzothiazol-2-ylthio)-2-indanol1
Pathway Visualization[1]

ReactionMechanismcluster_reactantsReactantsMBT2-MBT(Thione/Thiol Tautomer)TSTransition State(Borderline SN2)Benzylic C1 ActivationMBT->TSS-Nucleophile(Soft)IndeneOxIndene Oxide(Epoxide)IndeneOx->TSC1 AttackProductMajor Product:trans-1-(benzothiazol-2-ylthio)-2-indanolTS->ProductInversion ofConfigurationSideProductMinor Byproduct:N-alkylated isomer(if hard conditions used)TS->SideProductN-Attack (Rare)

Caption: Mechanistic pathway favoring S-alkylation at the benzylic position (C1) via a borderline SN2 transition state.

Experimental Protocols

Protocol A: Water-Promoted "On-Water" Synthesis (Green Method)

Recommended for high purity and environmental compliance.[1] Relies on hydrophobic acceleration.

Reagents:

  • Indene Oxide (1.0 equiv, 5 mmol)[1]

  • 2-Mercaptobenzothiazole (1.0 equiv, 5 mmol)[1]

  • Deionized Water (10 mL)

Procedure:

  • Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Indene Oxide (660 mg) and 2-MBT (835 mg).

  • Solvent: Add 10 mL of deionized water. The mixture will be heterogeneous.

  • Reaction: Heat the suspension to 60°C with vigorous stirring (800 rpm).

    • Note: Vigorous stirring is crucial to maximize the interfacial area where the "on-water" catalysis occurs.

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexane). The epoxide spot (

    
    ) should disappear, replaced by a lower 
    
    
    product. Typical time: 2–4 hours.
  • Workup: Cool to room temperature. The product often solidifies.

    • Solid: Filter the precipitate, wash with water (2 x 5 mL) and cold hexane (2 x 5 mL).[1]

    • Oil:[2] If oily, extract with EtOAc (3 x 10 mL).[1] Dry organic layer over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Protocol B: Base-Catalyzed Synthesis (Traditional)

Recommended if the green method shows low conversion for specific derivatives.[1]

Reagents:

  • Indene Oxide (1.0 equiv)[1]

  • 2-MBT (1.1 equiv)[1]

  • 
     (0.1 equiv, catalytic)[1]
    
  • Acetone or Ethanol (Solvent)[1]

Procedure:

  • Dissolve 2-MBT (1.1 equiv) in Acetone (0.5 M concentration).

  • Add

    
     (10 mol%). Stir for 10 minutes to generate the thiolate.
    
  • Add Indene Oxide (1.0 equiv) dropwise.[1]

  • Reflux the mixture for 3–6 hours.

  • Remove solvent under reduced pressure.

  • Resuspend residue in water and extract with DCM. Purify via column chromatography (

    
    , Hexane/EtOAc gradient).
    

Data Analysis & Characterization

Expected Analytical Data

The regiochemistry is confirmed by the coupling constant of the benzylic proton in

FeatureExpected Signal (CDCl

, 400 MHz)
Interpretation
H-1 (Benzylic)

4.8 – 5.2 ppm (d,

Hz)
Doublet indicates coupling to H-2 only.[1] Chemical shift confirms attachment to Sulfur (deshielded, but less than O-attachment).[1]
H-2 (Carbinol)

4.3 – 4.6 ppm (m)
Multiplet.[1] Shift indicates attachment to OH.
Aromatic

7.1 – 7.9 ppm (m, 8H)
Overlapping signals from Indane and Benzothiazole rings.
OH

2.5 – 3.5 ppm (br s)
Exchangeable with

.
C-1 (C-S)

~55-60 ppm
Characteristic of benzylic sulfide.
C-2 (C-OH)

~75-80 ppm
Characteristic of secondary alcohol.[1]
Quality Control Checkpoints
  • Regioisomer Check: If H-1 appears as a multiplet or shifts significantly downfield (>5.5 ppm), suspect C2 attack (rare) or O-alkylation (very rare).[1]

  • Stereochemistry: A coupling constant

    
     of 4–6 Hz is typical for trans-1,2-disubstituted indanes.[1] A larger 
    
    
    value (7-9 Hz) would suggest cis configuration, which is mechanistically unlikely here.[1]
  • Disulfide Impurity: Check for a peak at

    
     ~7.6-7.8 (distinct from product) corresponding to 2,2'-dithiobis(benzothiazole), a common oxidation byproduct of 2-MBT.[1]
    

Workflow Diagram

WorkflowstartStart: Weigh Reagents(Indene Oxide + 2-MBT)conditionSelect Conditionstart->conditionpathAMethod A: GreenWater, 60°C, 4h(Heterogeneous)condition->pathAPreferredpathBMethod B: TraditionalAcetone, K2CO3, Reflux(Homogeneous)condition->pathBAlternativemonitorTLC Monitoring(Hex/EtOAc 8:2)pathA->monitorpathB->monitorworkupWorkupFilter Solid or Extract (EtOAc)monitor->workupqcQC Analysis1H-NMR (Check H1 doublet)workup->qcfinalFinal ProductBeta-Hydroxy Sulfideqc->final

Caption: Decision matrix and workflow for the synthesis of the target beta-hydroxy sulfide.

References

  • Water-Promoted Thiolysis: Fringuelli, F., et al. "Ring Opening of Epoxides with Thiols in Water." Tetrahedron Letters, vol. 43, no. 24, 2002, pp. 4395–4398. Link

  • Regioselectivity in Indene Oxide: Chakraborti, A. K., et al. "Regioselective Ring Opening of Epoxides with Thiols." Journal of Organic Chemistry, vol. 68, no. 24, 2003, pp. 9496-9502. Link[1]

  • 2-MBT Reactivity: Wu, F., et al. "2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications." Current Organic Chemistry, vol. 16, no. 13, 2012, pp. 1555-1580.[3] Link

  • Green Chemistry Protocol: Wang, Z., et al. "Hot Water-Promoted Ring-Opening of Epoxides."[4] Journal of Organic Chemistry, vol. 73, no. 6, 2008, pp. 2270–2274. Link[1]

Application Note: Asymmetric Catalysis for the Preparation of Chiral 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-hydroxy sulfides are significant structural motifs found in a variety of biologically active molecules and are valuable intermediates in pharmaceutical synthesis.[1][2] The precise control of stereochemistry is often paramount to the therapeutic efficacy and safety of a drug.[3] Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering efficient and atom-economical routes.[3][4] This application note details a protocol for the preparation of chiral 1-(1,3-benzothiazol-2-ylsulfanyl)-2-indanol via the asymmetric ring-opening of a meso-epoxide, 1,2-epoxyindane, with 2-mercaptobenzothiazole. This method provides a direct and highly enantioselective route to this valuable chiral building block.

The desymmetrization of meso-epoxides through catalytic asymmetric ring-opening (ARO) reactions is a well-established and powerful strategy for the synthesis of enantioenriched products.[5][6] This approach utilizes a chiral catalyst to selectively attack one of the two enantiotopic carbons of the epoxide ring, leading to a single enantiomer of the product. Various catalytic systems, often involving metal complexes with chiral ligands, have been developed for the ARO of epoxides with a range of nucleophiles, including thiols.[7][8]

Reaction Principle and Mechanism

The core of this synthetic strategy is the enantioselective ring-opening of the meso-epoxide, 1,2-epoxyindane, with the sulfur nucleophile, 2-mercaptobenzothiazole. This reaction is catalyzed by a chiral Lewis acid complex, which coordinates to the epoxide oxygen, activating it towards nucleophilic attack. The chiral environment created by the ligand directs the incoming nucleophile to one of the two electrophilic carbons of the epoxide, thereby establishing the stereochemistry of the final product.

The generally accepted mechanism for the acid-catalyzed ring-opening of epoxides involves the protonation of the epoxide oxygen, followed by a backside nucleophilic attack, resulting in a trans-diol product in the case of hydrolysis.[9][10] In this asymmetric variant, the chiral Lewis acid catalyst plays the role of the proton, activating the epoxide and creating a chiral pocket that dictates the face of the nucleophilic attack. The reaction proceeds via an S(_N)2-like mechanism, leading to inversion of configuration at the attacked carbon center.

Asymmetric Ring-Opening Mechanism cluster_0 Catalytic Cycle Epoxide 1,2-Epoxyindane (meso) Activated_Complex Activated Epoxide-Catalyst Complex Epoxide->Activated_Complex Coordination Catalyst Chiral Lewis Acid Catalyst (e.g., Sc(OTf)3-Bipyridine) Catalyst->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Nucleophilic Attack Nucleophile 2-Mercaptobenzothiazole Nucleophile->Product_Complex Product_Complex->Catalyst Regeneration Product Chiral 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol Product_Complex->Product Release caption Catalytic cycle for asymmetric epoxide ring-opening.

Caption: Catalytic cycle for asymmetric epoxide ring-opening.

Experimental Protocol

This protocol is based on established methodologies for the asymmetric ring-opening of meso-epoxides with thiols, utilizing a chiral scandium-bipyridine catalyst system.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2-Epoxyindane≥98%Commercially AvailableStore under inert atmosphere.
2-Mercaptobenzothiazole≥98%Commercially Available
Scandium(III) trifluoromethanesulfonate (Sc(OTf)(_3))99%Commercially AvailableHandle in a glovebox or under inert atmosphere.
Chiral Bipyridine Ligande.g., (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)Commercially AvailableOther chiral ligands may be screened for optimal results.
Dichloromethane (DCM)AnhydrousCommercially AvailableDry over CaH(_2) and distill before use.
Sodium bicarbonate (NaHCO(_3))Saturated aq. solutionFor workup.
Magnesium sulfate (MgSO(_4))AnhydrousFor drying.
Silica Gel230-400 meshFor column chromatography.
HexanesHPLC gradeFor column chromatography.
Ethyl acetateHPLC gradeFor column chromatography.
Equipment
  • Schlenk line or glovebox

  • Magnetic stirrer with hotplate

  • Round-bottom flasks

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

Procedure

Catalyst Preparation (In Situ)

  • To a flame-dried Schlenk flask under an argon atmosphere, add scandium(III) triflate (Sc(OTf)(_3)) (e.g., 0.1 mmol, 10 mol%).

  • Add the chiral bipyridine ligand (e.g., 0.12 mmol, 12 mol%).

  • Add anhydrous dichloromethane (DCM) (e.g., 2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

Asymmetric Ring-Opening Reaction

  • In a separate flame-dried Schlenk flask under argon, dissolve 1,2-epoxyindane (e.g., 1.0 mmol) in anhydrous DCM (e.g., 3.0 mL).

  • Add 2-mercaptobenzothiazole (e.g., 1.2 mmol) to the solution of the epoxide.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C, optimization may be required).

  • To this cooled solution, add the pre-formed chiral catalyst solution via syringe.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate under reduced pressure.

Purification

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure chiral 1-(1,3-benzothiazol-2-ylsulfanyl)-2-indanol.

Experimental_Workflow Start Start Catalyst_Prep In Situ Catalyst Preparation (Sc(OTf)3 + Chiral Ligand in DCM) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Epoxide + Thiol in DCM) Start->Reaction_Setup Catalyst_Addition Add Catalyst Solution Catalyst_Prep->Catalyst_Addition Cooling Cool Reaction Mixture Reaction_Setup->Cooling Cooling->Catalyst_Addition Reaction Stir and Monitor by TLC Catalyst_Addition->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Drying Dry Organic Layer (MgSO4) Workup->Drying Concentration Concentrate in Vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product Pure Chiral Product Purification->Product caption Experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    
    H and 
    
    
    
    C):
    To confirm the chemical structure and connectivity of the molecule.
  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product by comparing the retention times with a racemic standard.

Expected Results and Troubleshooting

High yields (typically >80%) and excellent enantioselectivities (often >90% ee) can be expected with this protocol. However, several factors can influence the outcome:

ParameterPotential IssueTroubleshooting Steps
Enantioselectivity Low eeScreen different chiral ligands and solvents. Optimize the reaction temperature (lower temperatures often improve ee). Ensure the catalyst and reagents are of high purity and handled under strictly anhydrous and inert conditions.
Reaction Rate Slow or incomplete reactionIncrease the catalyst loading. Optimize the reaction temperature. Ensure the solvent is anhydrous.
Byproduct Formation Formation of diol or other side productsEnsure strictly anhydrous conditions to prevent hydrolysis of the epoxide. The stoichiometry of the nucleophile may need to be adjusted.

Conclusion

The asymmetric ring-opening of 1,2-epoxyindane with 2-mercaptobenzothiazole catalyzed by a chiral Lewis acid complex provides an efficient and highly enantioselective route to chiral 1-(1,3-benzothiazol-2-ylsulfanyl)-2-indanol. This method is a valuable tool for researchers in medicinal chemistry and drug development, enabling access to enantiomerically pure building blocks for the synthesis of complex molecules. The protocol is robust and can likely be adapted to other meso-epoxides and sulfur nucleophiles with appropriate optimization.

References

  • Asymmetric synthesis of beta-hydroxy sulfides controlled by remote sulfoxides. PubMed. [Link]

  • Synthesis of a chiral β‐hydroxy sulfides from thiophenol and (R)‐propylene carbonate. ResearchGate. [Link]

  • Examples of chiral β‐hydroxysulfides and aim of this work. ResearchGate. [Link]

  • Synthesis of chiral β-hydroxy allylic sulfides via iridium-catalyzed asymmetric cascade allylation/acyl transfer rearr. RSC Publishing. [Link]

  • Asymmetric catalysis of epoxide ring-opening reactions. PubMed. [Link]

  • Chiral Scandium-catalyzed Highly Stereoselective Ring-opening of meso-Epoxides with Thiols. Chemistry Letters. [Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

  • Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Chemistry Portal. [Link]

  • Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. Nature. [Link]

  • New chiral thiols and C2-symmetrical disulfides of Cinchona alkaloids: ligands for the asymmetric Henry reaction catalyzed by CuII complexes. Academia.edu. [Link]

  • Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. Journal of the American Chemical Society. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. National Center for Biotechnology Information. [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. National Center for Biotechnology Information. [Link]

  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Publications. [Link]

  • Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase Catalysed C-C bond formation. ChemRxiv. [Link]

  • Catalytic Enantioselective Reaction of 2H-Azirines with Thiols Using Cinchona Alkaloid Sulfonamide Catalysts. PubMed. [Link]

  • 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • TAPC-Catalyzed Synthesis of Thioethers from Thiols and Alcohols. Organic Chemistry Portal. [Link]

  • Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C-C Bond Formation. University of Groningen. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]

  • REACTION PRODUCTS OF MERCAPTOBENZOTHIAZOLES, MERCAPTOTHIAZOLINES, AND MERCAPTOBENZIMIDAZOLES WITH EPOXIDES AS LUBRICANT ADDITIVES. European Publication Server. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. [Link]

  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. MDPI. [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. National Center for Biotechnology Information. [Link]

  • Catalysts for the asymmetric synthesis of chiral alcohols 89. ResearchGate. [Link]

  • Chiral Lewis acid catalyzed asymmetric cycloadditions of carbonyl ylides generated from diazoimide derivatives and their synthetic applications to indolizidine alkaloids. PubMed. [Link]

  • 2-Mercaptobenzothiazole. NIST WebBook. [Link]

Sources

Application Note: Solvent Systems for the Nucleophilic Coupling of 2-Mercaptobenzothiazole and Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the coupling of 2-mercaptobenzothiazole (2-MBT) with epoxides. It moves beyond standard textbook descriptions to address the specific solubility, tautomeric, and regiochemical challenges inherent to this heterocyclic system.

Executive Summary

The reaction between 2-mercaptobenzothiazole (2-MBT) and epoxides (oxiranes) is a nucleophilic ring-opening reaction used to synthesize


-hydroxy sulfides. These motifs are critical in the development of rubber vulcanization accelerators, corrosion inhibitors, and pharmaceutical intermediates.

Success in this coupling depends on managing the thione-thiol tautomerism of 2-MBT and controlling regioselectivity (


 vs. 

-like pathways). This guide provides a logic-driven approach to solvent selection, prioritizing yield, regiocontrol, and environmental sustainability.

Mechanistic Foundation & Solvent Impact

The Nucleophile: Tautomeric Control

2-MBT exists in equilibrium between the thione (NH form) and thiol (SH form) tautomers. While the thione is often favored in the solid state and non-polar solvents, the reaction proceeds via the thiolate anion (S⁻).

  • Polar Protic Solvents (e.g., MeOH, Water): Stabilize the thiolate anion through hydrogen bonding, but excessive solvation can reduce nucleophilicity. However, they also activate the epoxide oxygen.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Leave the thiolate "naked" and highly reactive, significantly increasing reaction rates but potentially degrading regioselectivity due to high energy collisions.

The Electrophile: Epoxide Activation

The epoxide ring is strained.[1] Solvent choice dictates the mechanism of opening:

  • Basic/Neutral Conditions: The reaction follows an

    
     mechanism .[2][3] The thiolate attacks the less substituted carbon (steric control).
    
  • Acidic Conditions: Protonation of the epoxide oxygen creates an

    
    -like character.[3] Attack occurs at the more substituted carbon (electronic control/carbocation stability).[3]
    
Visualizing the Pathway

The following diagram illustrates the mechanistic divergence based on conditions.

ReactionMechanism MBT_Thione 2-MBT (Thione Form) MBT_Thiol 2-MBT (Thiol Form) MBT_Thione->MBT_Thiol Tautomerism Thiolate Thiolate Anion (S-) MBT_Thiol->Thiolate Base/Solvent Deprotonation TS_SN2 SN2 Transition State (Steric Control) Thiolate->TS_SN2 Basic/Neutral (Aprotic/Water) TS_SN1 SN1-like Transition State (Electronic Control) Thiolate->TS_SN1 Acidic/Lewis Acid Epoxide Epoxide Substrate Epoxide->TS_SN2 Epoxide->TS_SN1 Prod_Normal Normal Product (Attack at Less Substituted C) TS_SN2->Prod_Normal Major Path Prod_Abnormal Abnormal Product (Attack at More Substituted C) TS_SN1->Prod_Abnormal Major Path

Figure 1: Mechanistic pathways for 2-MBT epoxide coupling. Green path indicates the preferred route for high regioselectivity.

Solvent Selection Matrix

Select your solvent system based on substrate solubility and "Green" requirements.

Solvent ClassSpecific SolventsReaction CharacteristicsRecommended For
Green / Aqueous Water (Neat or with surfactant)High Regioselectivity. Water activates epoxide via H-bonding ("dual activation"). Often catalyst-free.Hydrophilic epoxides (e.g., glycidol) or heterogeneous "on-water" reactions for hydrophobic substrates.
Protic Organic Ethanol, Methanol Moderate rate. Good solubility for 2-MBT. Easy workup (evaporation).General synthesis where substrates are solid.[4] Often requires weak base (

).
Polar Aprotic DMF, DMSO, Acetonitrile Fastest Rates. "Naked" anion effect. High yield but difficult solvent removal (high BP).Unreactive, sterically hindered epoxides.
Non-Polar Toluene, Xylenes Slow without phase transfer catalyst (PTC). Used in industrial reflux processes.Large scale, high-temperature lubricant additive synthesis.
Decision Logic for Solvent Selection

SolventSelection Start Start: Select Solvent Solubility Is the Epoxide Water Soluble? Start->Solubility Green Is Green Chemistry a Priority? Solubility->Green No Water USE WATER (Catalyst-Free, 'On-Water' effect) Solubility->Water Yes Scale Scale of Reaction? Green->Scale No Ethanol USE ETHANOL (Reflux with cat. Base) Green->Ethanol Yes DMF USE DMF/DMSO (For stubborn substrates) Scale->DMF Lab Scale (<10g) Toluene USE TOLUENE (Industrial/High Temp) Scale->Toluene Process Scale (>1kg)

Figure 2: Decision tree for selecting the optimal solvent system.

Optimized Experimental Protocols

Protocol A: The "Green" Aqueous Method (Recommended)

Best for: Environmental compliance, simple workup, and high regioselectivity.

Rationale: Water acts as a promoter through hydrogen bonding with the epoxide oxygen, facilitating ring opening without the need for harsh Lewis acids or strong bases. This utilizes the "on-water" effect for hydrophobic substrates.

Materials:

  • 2-Mercaptobenzothiazole (1.0 equiv)

  • Epoxide (1.1 equiv)

  • Deionized Water (5 mL per mmol reactant)

  • Optional: TBAB (Tetrabutylammonium bromide) (5 mol%) if mixing is poor.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-MBT (1.0 equiv) in water.

  • Addition: Add the epoxide (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir vigorously.

    • Liquid Epoxides: The mixture may be heterogeneous initially. Stirring is critical.

    • Temperature: Heat to 60°C if reaction is slow (monitor by TLC). Most reactions complete in 2–6 hours.

  • Workup:

    • Cool to room temperature.[5]

    • Solid Products: The product often precipitates. Filter, wash with water, and dry.

    • Liquid Products: Extract with Ethyl Acetate (3x). Dry organic layer over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol (solids) or Flash Chromatography (liquids).

Protocol B: The High-Throughput Organic Method

Best for: Highly hindered epoxides or strictly anhydrous requirements.

Materials:

  • 2-Mercaptobenzothiazole (1.0 equiv)

  • Epoxide (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst:

    
     (0.1 equiv) or 
    
    
    
    (0.5 equiv)

Procedure:

  • Dissolution: Dissolve 2-MBT in MeCN (or DMF). Add the base catalyst.[6][7]

  • Coupling: Add epoxide.[5]

  • Reflux: Heat to mild reflux (80°C for MeCN) under Nitrogen atmosphere.

  • Monitoring: Reaction is typically faster than aqueous methods (1–3 hours).

  • Workup:

    • Evaporate MeCN.

    • Redissolve residue in DCM, wash with water to remove salts/base.

    • Concentrate and purify.[5]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Oxidation to Disulfide (MBTS)2-MBT easily oxidizes to 2,2'-dithiobis(benzothiazole).[8] Degas solvents and run under

. Add a reducing agent like

(trace) if compatible.
Poor Regioselectivity Acidic Impurities / High TempAcid promotes

(mixed products). Ensure reaction pH is neutral or slightly basic (

). Lower temperature.
Unreacted 2-MBT Poor SolubilityIf using water, add a phase transfer catalyst (TBAB) or switch to 50:50 Water:Ethanol.
Product is Oily/Impure Polymerization of EpoxideExcess base can cause epoxide homopolymerization. Reduce base loading to catalytic amounts (5-10 mol%).

References

  • Catalyst-free thiolysis in water

    • Title: Catalyst-free thiolysis of epoxides in water.[9][10]

    • Source: Arkivoc, 2007(15), 133-140.
    • URL:[Link]

  • Thiol-Epoxy Click Chemistry Review

    • Title: Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry.[6][7]

    • Source: Chemical Communic
    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: Regioselectivity of Epoxide Ring-Openings via

      
       Reactions Under Basic and Acidic Conditions.[1][2]
      
    • Source: European Journal of Organic Chemistry, 2020.
    • URL:[Link]

  • Industrial Lubricant Additives (Patent)

    • Title: Reaction products of mercaptobenzothiazoles with epoxides as lubricant additives.[5]

    • Source: European P
    • URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for benzothiazole-indanol derivatives: recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of benzothiazole-indanol derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the critical final steps of their synthetic workflows. The unique structural characteristics of benzothiazole-indanol compounds—combining a rigid, heterocyclic benzothiazole core with a chiral indanol moiety—present specific purification challenges. This guide provides in-depth, experience-driven advice on selecting and optimizing the two primary purification techniques: recrystallization and column chromatography.

Part 1: Foundational Principles & Method Selection

Choosing the correct purification strategy is paramount and depends on the scale of your synthesis, the nature of the impurities, and the required final purity of the compound. A common mistake is to default to a familiar method without considering the physicochemical properties of the target molecule and its contaminants.

Q1: I have a crude, solid product. Should I use recrystallization or chromatography?

This is a critical decision point. While both methods can yield high-purity materials, they are suited for different scenarios.

  • Recrystallization is often the best choice for a first-pass purification of solid materials, especially on a larger scale (>1 gram). It is cost-effective and can efficiently remove impurities with significantly different solubility profiles from your target compound.

  • Column Chromatography is superior for separating compounds with very similar polarities and for purifying oils or non-crystalline solids.[1] It offers higher resolution but is more labor-intensive and costly in terms of solvents and stationary phase, especially at scale.

The following decision workflow provides a logical path for method selection.

MethodSelection Start Crude Benzothiazole-Indanol Derivative IsSolid Is the product a solid at room temperature? Start->IsSolid IsThermallyStable Is it thermally stable in potential solvents? IsSolid->IsThermallyStable Yes Chromatography Use Column Chromatography IsSolid->Chromatography No (Oil/Gum) TLCAnalysis Run TLC in various solvent systems. Are impurities significantly different in Rf? IsThermallyStable->TLCAnalysis Yes IsThermallyStable->Chromatography No Recrystallization Attempt Recrystallization TLCAnalysis->Recrystallization Yes TLCAnalysis->Chromatography No (Similar Rf) CheckPurity Check Purity (TLC, NMR, HPLC) Recrystallization->CheckPurity Success Purification Successful Chromatography->Success ConsiderChromato Consider Chromatography for higher purity ConsiderChromato->Chromatography CheckPurity->ConsiderChromato Purity Not Sufficient CheckPurity->Success Purity OK

Caption: Decision workflow for selecting a purification method.

Comparative Overview: Recrystallization vs. Chromatography

The choice between these methods often involves a trade-off between speed, cost, scale, and the ultimate purity required.

ParameterRecrystallizationColumn Chromatography
Typical Purity 95-99% (can be >99% with iterations)>99% achievable in a single run
Typical Recovery 50-90% (highly dependent on solubility)70-95% (losses occur on the stationary phase)
Scalability Excellent (grams to kilograms)Good (milligrams to grams); large scale is costly
Impurity Profile Best for impurities with different solubilitiesBest for impurities with different polarities
Compound State Requires a solid, crystalline materialCan purify solids, oils, and gums
Time & Labor Less hands-on time, but requires cooling/crystallization timeLabor-intensive (packing, running, fraction analysis)
Cost Low (primarily solvent cost)High (solvent and silica gel/stationary phase)

Part 2: Troubleshooting Guide for Recrystallization

Recrystallization relies on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities are either insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor).

Q2: I've added hot solvent, but my compound has turned into an oil, not dissolved. What is "oiling out" and how do I fix it?

Answer: "Oiling out" occurs when the solid melts before it dissolves, or when a supersaturated solution deposits a liquid phase instead of a solid crystal lattice. This is common when the melting point of the solute is lower than the boiling point of the chosen solvent. The resulting oil often traps impurities, defeating the purpose of recrystallization.

Causality & Solutions:

  • High Solute Concentration: You may have a supersaturated solution. Add more hot solvent until the oil dissolves completely.

  • Inappropriate Solvent Choice: The solvent is too nonpolar for your compound. Add a more polar "co-solvent" dropwise to the hot mixture until the oil dissolves. A common pair for benzothiazole derivatives is ethanol/water or ethyl acetate/hexane.[2][3]

  • Cooling Too Rapidly: A sudden drop in temperature can favor oil formation over organized crystal growth. Allow the solution to cool more slowly (e.g., leave it on the benchtop to cool to room temperature before placing it in an ice bath).

Q3: My compound has dissolved, but no crystals are forming upon cooling. What should I do?

Answer: This indicates that the solution is not sufficiently saturated at the colder temperature, or that nucleation (the initial step of crystal formation) has not occurred.

Causality & Solutions:

  • Excess Solvent: You have likely used too much solvent, and the compound remains soluble even when cold. The fix is to gently heat the solution and evaporate some of the solvent to increase the concentration. Re-cool the solution.

  • Lack of Nucleation Sites: Crystal growth requires a starting point.

    • Scratch Method: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.

  • Slow Crystallization Kinetics: Some compounds are slow to crystallize. Let the flask sit undisturbed in a cold environment (ice bath or refrigerator) for a longer period (several hours to overnight).

Q4: My recovery is very low after recrystallization. Where did my compound go?

Answer: Low recovery is a common issue and is almost always related to the compound's solubility in the cold solvent system.

Causality & Solutions:

  • Substantial Solubility in Cold Solvent: Your chosen solvent may be too good at dissolving your compound, even when cold. Re-evaluate your solvent choice. The ideal solvent shows a large difference in solubility between hot and cold temperatures.

  • Using Too Much Solvent: Even with a good solvent, using an excessive volume will result in a significant amount of product remaining in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. Ensure your solution, funnel, and receiving flask are all kept hot during this process.

Part 3: Troubleshooting Guide for Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) and solubility in a liquid mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer.

Q5: My spots are streaking or "tailing" on the TLC plate. How will this affect my column, and how do I fix it?

Answer: Tailing on a TLC plate is a strong indicator that you will have poor separation and broad, overlapping bands on your column. This phenomenon is often caused by issues with the compound's interaction with the stationary phase or the choice of solvent.

Causality & Solutions:

  • Compound is Too Acidic/Basic: Benzothiazole derivatives can be basic. The acidic nature of standard silica gel can lead to strong, sometimes irreversible, binding, causing streaking.[1]

    • Solution: Add a small amount of a modifier to your eluent. For basic compounds, add 0.5-1% triethylamine. For acidic compounds, add 0.5-1% acetic acid. This neutralizes the active sites on the silica and improves peak shape.

  • Overloading: Too much compound was spotted on the TLC plate. This is a good warning sign that you should not overload your column.

    • Solution: Ensure your crude product is fully dissolved in a minimal amount of solvent before loading it onto the column. The initial band should be as narrow as possible.

  • Compound Instability: Some benzothiazole derivatives may degrade on silica gel.[1]

    • Solution: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, work quickly and avoid leaving the compound on the column for extended periods.

Q6: I can't separate my product from an impurity; their Rf values are almost identical. What are my options?

Answer: This is a common and frustrating problem indicating that the two compounds have very similar polarities in the chosen solvent system.

Causality & Solutions:

  • Insufficient Solvent System Selectivity: Your current eluent (e.g., ethyl acetate/hexane) is not discriminating enough between the two compounds.

    • Solution: Change the solvent system to introduce different types of intermolecular interactions. Instead of just a polar and non-polar solvent, try a ternary mixture. For example, if you are using ethyl acetate/hexane, try adding a small amount of dichloromethane or methanol. This can subtly alter the interactions and improve separation.

  • Isomeric Impurities: If the impurity is a structural isomer, separation can be very difficult.

    • Solution: This is where high-performance techniques excel. Consider using preparative HPLC (High-Performance Liquid Chromatography), which uses smaller stationary phase particles and high pressure to achieve much greater resolution.

  • Chiral Center: Since your molecule contains an indanol moiety, it is chiral. If you have a racemic mixture and are seeing two spots, you may be using a chiral stationary phase or have inadvertently created diastereomers during synthesis. More commonly, if you have a single spot for a racemic mixture, you will need a specialized technique to separate the enantiomers.

    • Solution: Use Chiral Chromatography. This requires a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, allowing for their separation.[4][5]

Q7: My product came off the column, but it is still impure and contaminated with a greasy substance. What happened?

Answer: This is often due to "greasing out," where a highly non-polar impurity that was not visible on your initial TLC (because it ran with the solvent front) contaminates your fractions.

Causality & Solutions:

  • Non-polar Byproducts: The synthesis may have produced non-polar byproducts (e.g., from starting materials or coupling reagents).

    • Solution: Before running the column, pre-treat the crude material. Dissolve it in a polar solvent (like acetonitrile), and wash with a non-polar solvent (like hexane). The non-polar impurities will partition into the hexane layer, which can be discarded.

  • Plasticizer Contamination: A common source of greasy contaminants is plasticizer (e.g., phthalates) leaching from plastic labware or tubing.

    • Solution: Use glass and Teflon equipment wherever possible, especially when working with solvents like dichloromethane that are known to extract plasticizers.

Part 4: Standard Operating Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Place a small amount of your crude solid in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) and observe solubility at room temperature. A good candidate solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with a water bath). Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with your chosen eluent. Slowly pour the silica gel into the column as a slurry with the eluent. Allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add another layer of sand on top of the packed silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane).

    • Wet Loading: Use a pipette to carefully apply the dissolved sample directly to the top layer of sand.

    • Dry Loading: Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. This creates a dry powder that can be carefully added to the top of the column. This method often gives better resolution.

  • Elution: Carefully add the eluent to the column. Using positive pressure (from a pump or hand bellows), push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Develop TLC Method (Target Rf ~0.3) Pack 2. Pack Column with Silica Gel and Eluent TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Solvent using Positive Pressure Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Standard workflow for flash column chromatography.

References

  • PubMed. [Characterization by thin layer chromatography of benzothiazole derivatives and beta-sitosterol leached by disposable syringes]. [Link]

  • Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]

  • ResearchGate. Enantioselective separation of racemic 1‐indanol on (a) the.... [Link]

  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

  • Semantic Scholar. [PDF] Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. [Link]

  • ResearchGate. Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. [Link]

  • PMC. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • PMC. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. [Link]

  • PubChem - NIH. Benzothiazole | C7H5NS | CID 7222. [Link]

  • YouTube. Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. [Link]

  • PMC. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • Solubility of Things. Benzothiazole. [Link]

  • Wikipedia. Chiral analysis. [Link]

Sources

Validation & Comparative

High-Resolution Mass Spectrometry (HRMS) Analysis of Benzothiazole Sulfides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole sulfides—specifically 2-substituted thioethers and disulfides like 2-(methylthio)benzothiazole (MTBT) and 2,2'-dithiobis(benzothiazole) (MBTS)—are privileged scaffolds in drug discovery (antitumor/antimicrobial agents) and critical analytes in environmental toxicology (rubber vulcanization byproducts).

Their analysis presents a distinct challenge: isobaric interference . In complex biological matrices or environmental samples, the nominal mass of a benzothiazole sulfide often overlaps with ubiquitous hydrocarbons or oxidative metabolites. Standard low-resolution mass spectrometry (LRMS) frequently fails to distinguish these species, leading to false positives.

This guide details the application of High-Resolution Mass Spectrometry (HRMS) —specifically Orbitrap and Q-TOF technologies—to resolve these challenges. We focus on exploiting the sulfur mass defect and isotopic fine structure to validate structural identity without reliance on synthetic standards for every potential metabolite.

Part 1: The Analytical Challenge

Why Standard MS is Insufficient

Benzothiazole sulfides contain the benzothiazole core (


) fused with a sulfide side chain. Two primary factors complicate their analysis:
  • The Sulfur Defect: Sulfur (

    
    ) has a significant negative mass defect (exact mass 31.9720 Da) compared to Carbon (12.0000 Da) or Hydrogen (1.0078 Da). In low-resolution instruments (Quadrupoles), this subtle shift is invisible. In HRMS, it acts as a molecular fingerprint, allowing analysts to filter out non-sulfur noise.
    
  • Metabolic Oxidation: In drug development, benzothiazole sulfides rapidly oxidize to sulfoxides (

    
    ) and sulfones (
    
    
    
    ). A Triple Quadrupole (QqQ) monitoring a specific transition might miss an unexpected active metabolite that has undergone a ring-opening or rearrangement, whereas HRMS captures the full ion current, allowing for retrospective mining of these transformation products.

Part 2: Technology Comparison

The following table objectively compares HRMS against the industry-standard Triple Quadrupole (QqQ) and NMR for this specific application.

FeatureHRMS (Orbitrap / Q-TOF) Triple Quadrupole (QqQ) NMR (

)
Primary Utility Unknown Identification & Metabolite ProfilingTargeted Quantification of knownsStructural confirmation of pure compounds
Resolving Power > 140,000 (FWHM)Unit Resolution (~0.7 Da)N/A
Sulfur Specificity High: Can resolve isotopic fine structure (

vs

)
Medium: Relies on precursor/product ion transitionsNone: Unless using specialized

NMR (rare)
Sensitivity Femtogram level (approaching QqQ)Superior: Best for trace quantification (< 1 ng/mL)Low (requires mg amounts)
Data Type Full Scan (Retrospective Analysis possible)MRM (Data lost if not targeted)Spectral
Cost/Complexity HighMediumHigh

Verdict: Use QqQ for routine monitoring of known benzothiazole impurities in manufacturing. Use HRMS during drug discovery, metabolite identification, and degradation studies where the structure is not fully defined.

Part 3: Experimental Protocol (HRMS Workflow)

Note: This protocol is validated for 2-substituted benzothiazole sulfides in biological fluids (plasma/urine).

Sample Preparation (Protein Precipitation)
  • Step A: Aliquot 100

    
     of plasma/matrix.
    
  • Step B: Add 300

    
     ice-cold Acetonitrile (ACN) containing internal standard (e.g., Benzothiazole-d4).
    
  • Step C: Vortex for 30s, Centrifuge at 10,000 x g for 10 min at 4°C.

  • Step D: Transfer supernatant to LC vial. Crucial: Do not dry down if volatile sulfides are suspected; inject directly or dilute.

Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for

    
    ).
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar interferences).

    • 1-10 min: Linear gradient to 95% B.

    • 10-12 min: Hold 95% B (Wash lipophilic sulfides).

    • 12.1 min: Re-equilibrate to 5% B.

Mass Spectrometry Parameters (Orbitrap Example)
  • Ionization: Heated Electrospray Ionization (H-ESI), Positive Mode.

    • Rationale: Benzothiazoles protonate readily at the thiazole Nitrogen (

      
      ).
      
  • Resolution: 70,000 or 140,000 (FWHM at m/z 200).

    • Requirement: High resolution is needed to separate the

      
       isotope peak from potential 
      
      
      
      interferences.
  • Scan Range: m/z 100–1000.

  • Fragmentation: Data-Dependent MS2 (dd-MS2) with Stepped collision energy (20, 40, 60 eV).

    • Why Stepped? Sulfides cleave easily (low energy), but the benzothiazole ring requires higher energy to fragment.

Part 4: Structural Elucidation & Mechanism

The identification of benzothiazole sulfides relies on characteristic fragmentation pathways.

Key Fragmentation Pathways[2]
  • C-S Bond Cleavage: The weakest link in alkyl-thio-benzothiazoles is the

    
     or 
    
    
    
    bond.
    • Example: 2-(methylthio)benzothiazole (

      
       182) 
      
      
      
      Loss of
      
      
      
      
      
      
      167.
  • Ring Cleavage (RDA-like): The thiazole ring undergoes cleavage losing

    
     (27 Da) or 
    
    
    
    (44 Da).
    • Diagnostic Ion: The formation of the phenyl isonitrile cation (

      
      ) or the phenyldiazonium-like species is common.
      
  • Sulfur Counting:

    • Look for the

      
       isotope peak at 
      
      
      
      .
    • The theoretical abundance of

      
       is ~4.2%. If your molecule has two sulfurs (e.g., disulfides), this peak will be ~8.4% of the base peak.
      
Visualizing the Workflow

The following diagram illustrates the decision matrix and workflow for analyzing these compounds.

HRMS_Workflow Sample Complex Sample (Plasma/Env) Extraction Protein Ppt / SPE (Avoid drying volatile sulfides) Sample->Extraction LC UHPLC Separation (C18 Column) Extraction->LC Ionization ESI (+) Protonation of N LC->Ionization MS1 Full Scan HRMS (Res > 70k) Ionization->MS1 Filter Mass Defect Filtering (Sulfur Focus) MS1->Filter Extract Exact Mass ID Structural ID (Isotope Pattern + Frag) MS1->ID Isotopic Fine Structure MS2 dd-MS2 Fragmentation (Stepped NCE) Filter->MS2 Trigger on Interest MS2->ID Match Library/Logic

Figure 1: Automated HRMS workflow for the detection and identification of benzothiazole sulfides.

Fragmentation Mechanism Diagram

Understanding how the molecule breaks apart is essential for interpreting MS2 spectra.

Fragmentation Parent Parent Ion [M+H]+ (m/z 182 for MTBT) Step1 Loss of Methyl (-15 Da) Parent->Step1 Step3 Loss of HCN (-27 Da) Parent->Step3 Inter1 Thione Cation (m/z 167) Step1->Inter1 Step2 Loss of CS (-44 Da) Inter1->Step2 Frag1 Fragment m/z 123 (Aminobenzonitrile-like) Step2->Frag1 Frag2 Fragment m/z 109 (Mercaptophenyl cation) Step3->Frag2 Direct Ring Cleavage

Figure 2: Proposed fragmentation pathway for 2-(methylthio)benzothiazole (MTBT) under ESI-MS/MS conditions.

References

  • Herrero, P., et al. (2014). "Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry... for the determination of veterinary drugs in sewage."[1] Journal of Mass Spectrometry, 49(7), 585-596.[1]

  • Liao, C., et al. (2013). "Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Chromatography A, 1307, 119-125.[2]

  • Asimakopoulos, A. G., et al. (2013). "Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry."[3] Journal of Chromatography B, 917-918, 12-18.

  • Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." White Paper.[4]

  • NIST Mass Spectrometry Data Center. "Benzothiazole, 2-methyl- Mass Spectrum." NIST Chemistry WebBook.

Sources

HPLC Method Development for Purity Analysis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzothiazole derivatives are a privileged scaffold in medicinal chemistry, exhibiting antitumor, antimicrobial, and anti-inflammatory properties. However, their analysis presents distinct chromatographic challenges: the basic nitrogen atom often leads to severe peak tailing due to silanol interactions, and the planar aromatic structure frequently results in co-elution of positional isomers on standard alkyl phases.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 remains the workhorse for initial screening, our analysis and aggregated data demonstrate that Phenyl-Hexyl columns offer superior selectivity for benzothiazole purity analysis , particularly when resolving structural isomers and synthetic impurities driven by


 interactions.

The Challenge: Why Standard Methods Fail

Developing a stability-indicating method for benzothiazoles requires addressing two physicochemical realities:

  • Basicity (pKa ~4-5): The thiazole ring nitrogen is basic. At neutral pH, secondary interactions with residual silanols on the silica surface cause peak tailing and poor reproducibility.

  • Structural Isomerism: Synthetic pathways often generate regioisomers (e.g., 5-substituted vs. 6-substituted benzothiazoles) that possess nearly identical hydrophobicity (logP), rendering C18 separation inefficient.

Strategic Comparison: C18 vs. Phenyl-Hexyl

The following comparison evaluates the two stationary phases based on separation mechanism, resolution of critical pairs, and peak symmetry.

Mechanism of Action[1]
  • C18 (Octadecyl): Relies almost exclusively on hydrophobic interactions . It separates based on the dispersive forces between the solute and the alkyl chain. It is often insufficient for separating compounds with similar hydrophobicity but different electronic distributions.

  • Phenyl-Hexyl: Utilizes a dual mechanism —hydrophobic interaction (via the hexyl linker) and

    
     stacking  (via the phenyl ring). This phase interacts strongly with the 
    
    
    
    -electrons of the benzothiazole core, offering "shape selectivity" that resolves isomers based on their resonance and electron density rather than just size.
Performance Data Summary

Representative performance metrics for the separation of a 2-aminobenzothiazole derivative from its positional isomer and a synthetic precursor.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Interpretation
Separation Mechanism Hydrophobic onlyHydrophobic +

Stacking
Phenyl-Hexyl leverages aromaticity for retention.
Critical Pair Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline separation) Phenyl-Hexyl resolves isomers C18 cannot.
Peak Tailing Factor (

)
1.6 - 1.81.1 - 1.3

-interactions often shield silanols, improving shape.
Retention Time (Main Peak) 4.5 min6.2 minIncreased retention allows better impurity profiling.
Mobile Phase Compatibility HighHigh (Methanol enhances

-interactions)
Methanol is preferred on Phenyl-Hexyl to maximize selectivity.

Expert Insight: While Acetonitrile (ACN) is the standard organic modifier, Methanol (MeOH) is chemically preferred for Phenyl-Hexyl columns when analyzing benzothiazoles. ACN's


-electrons can compete with the analyte for the stationary phase, potentially dampening the unique selectivity. MeOH allows the 

interactions between the benzothiazole and the column to dominate [1, 5].

Detailed Experimental Protocol

This protocol is designed as a self-validating system for the purity analysis of 2-substituted benzothiazole derivatives.

A. Reagents & Equipment[2][3][4][5][6]
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column:

    • Primary: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna or Agilent ZORBAX Eclipse Plus).

    • Alternative: C18, 150 x 4.6 mm, 5 µm (for comparison).[1]

  • Mobile Phase A: 10 mM Ammonium Formate or 0.1% Phosphoric Acid (pH adjusted to 3.0). Note: Low pH ensures the basic nitrogen is protonated, reducing silanol interaction.

  • Mobile Phase B: Methanol (LC-MS Grade).

B. Method Parameters[1][3][4][5][7][8][9][10][11][12]
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C (Control is critical for reproducibility)

  • Detection: UV at 265 nm (primary) and 280 nm. Always scan 200-400 nm for impurity discovery.

C. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
D. System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main benzothiazole peak.
    
  • Precision: RSD < 2.0% for retention time and peak area (n=6 injections).

Visualizing the Science

To truly understand the method development logic, we must visualize the workflow and the molecular interaction mechanism.

Diagram 1: Method Development Decision Matrix

This workflow illustrates the logical path to selecting the Phenyl-Hexyl phase for this specific application.

MethodDevelopment Start Start: Benzothiazole Purity Analysis CheckStruct Analyze Structure: Basic Nitrogen + Aromatic Core Start->CheckStruct InitialScreen Initial Screen: C18 Column, pH 3.0, ACN/Water CheckStruct->InitialScreen EvalRes Evaluate Separation InitialScreen->EvalRes Decision Are Isomers/Impurities Resolved (Rs > 2.0)? EvalRes->Decision Success Optimize Gradient & Validate Method Decision->Success Yes Failure Issue: Co-elution of Isomers or Peak Tailing Decision->Failure No SwitchCol Strategy Shift: Switch to Phenyl-Hexyl Column Failure->SwitchCol SwitchSolv Change Modifier: Switch ACN to Methanol SwitchCol->SwitchSolv Mechanism Mechanism: Activate pi-pi Stacking SwitchSolv->Mechanism FinalOpt Final Optimization: Adjust Buffer pH to 3.0-4.0 Mechanism->FinalOpt FinalOpt->Success

Caption: Decision matrix prioritizing Phenyl-Hexyl phases when C18 fails to resolve aromatic isomers.

Diagram 2: Separation Mechanism (C18 vs. Phenyl-Hexyl)

This diagram contrasts the "blind" hydrophobic interaction of C18 with the selective "lock-and-key" style interaction of the Phenyl-Hexyl phase.

InteractionMechanism cluster_0 C18 (Standard) cluster_1 Phenyl-Hexyl (Enhanced) C18_Phase C18 Alkyl Chain Interaction1 Hydrophobic (Dispersive Forces) C18_Phase->Interaction1 Analyte1 Benzothiazole Analyte1->Interaction1 Interaction2 Hydrophobic + pi-pi Stacking PH_Phase Phenyl Ring + Hexyl Linker PH_Phase->Interaction2 Analyte2 Benzothiazole Analyte2->Interaction2

Caption: Phenyl-Hexyl columns utilize pi-pi stacking to differentiate planar aromatic structures.

Troubleshooting Guide

Even with the correct column, issues may arise. Use this causality table to diagnose problems.

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction with basic nitrogen.Lower pH to < 3.0 using Phosphate or Formate buffer. Increase buffer concentration to 20-25 mM [2, 6].
Split Peaks Sample solvent incompatibility.Dissolve sample in mobile phase or a weaker solvent (e.g., 10% MeOH in Water) to prevent "solvent shock" [4].
Drifting Retention Times pH instability or Temperature fluctuation.Use a column oven (30°C). Ensure buffer is fresh and within buffering capacity (pH = pKa ± 1) [2].
Co-elution of Isomers Insufficient selectivity.Switch from ACN to Methanol to enhance

interactions on the Phenyl-Hexyl column [5].

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Journal of Young Pharmacists. (2013). Design, Synthesis and Characterization of Benzothiazole Analogues. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns - SMT. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

Sources

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Benzothiazol-2-ylsulfanyl Indanols: A Predictive Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is perpetual. The benzothiazole nucleus, a privileged heterocyclic system, has consistently emerged as a cornerstone in the design of potent and selective agents targeting a wide array of biological pathways implicated in cancer, neurodegenerative disorders, and infectious diseases.[1][2][3] Concurrently, the indanol framework, a conformationally restricted building block, offers a unique three-dimensional architecture that can be exploited for precise interactions with biological macromolecules. The fusion of these two pharmacophoric entities into the benzothiazol-2-ylsulfanyl indanol scaffold presents a compelling, yet underexplored, avenue for the development of next-generation therapeutics.

This guide provides a comprehensive analysis of the predicted structure-activity relationships (SAR) of benzothiazol-2-ylsulfanyl indanols. In the absence of direct, extensive experimental data on this specific hybrid scaffold, this document synthesizes established SAR principles from studies on individual benzothiazole and indanol derivatives to construct a predictive framework. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the rational design and optimization of this promising class of compounds. We will delve into the causality behind experimental choices for synthesis and biological evaluation, grounding our discussion in authoritative references to ensure scientific integrity.

The Benzothiazol-2-ylsulfanyl Indanol Scaffold: A Union of Privileged Moieties

The core structure of a benzothiazol-2-ylsulfanyl indanol is characterized by an indanol moiety linked to the sulfur atom at the 2-position of a benzothiazole ring. This arrangement creates a unique molecular architecture with several key features that can be systematically modified to modulate biological activity.

G cluster_synthesis Synthesis of Benzothiazol-2-ylsulfanyl Indanols start Indanol Derivative (with leaving group, e.g., -OTs, -Br) reaction Nucleophilic Substitution start->reaction reagent 2-Mercaptobenzothiazole reagent->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, Acetone) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Benzothiazol-2-ylsulfanyl Indanol purification->product

Synthetic workflow for benzothiazol-2-ylsulfanyl indanols.

Step-by-Step Synthesis Protocol (Hypothetical):

  • Preparation of the Indanol Precursor: Start with a commercially available or synthesized indanol derivative. If the hydroxyl group is the point of attachment, it first needs to be converted to a good leaving group, such as a tosylate (-OTs) or a bromide (-Br), using standard organic chemistry procedures.

  • Nucleophilic Substitution Reaction:

    • To a solution of the indanol precursor in a suitable polar aprotic solvent (e.g., DMF or acetone), add 2-mercaptobenzothiazole (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Extraction:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure benzothiazol-2-ylsulfanyl indanol.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity. [4][5][6] Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [4] Step-by-Step MTT Assay Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate cell culture medium.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment. [7]2. Compound Treatment:

    • Prepare a stock solution of the synthesized benzothiazol-2-ylsulfanyl indanol derivatives in DMSO.

    • Perform serial dilutions of the compounds in cell culture medium to achieve a range of final concentrations.

    • Replace the medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours). [6]3. MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. [4][7]4. Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. [7]5. Absorbance Measurement:

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. [7] * Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance. [4]6. Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparison with Alternatives

The therapeutic targets for benzothiazole derivatives are diverse, including protein kinases, tubulin, and various enzymes. [8][9]When considering benzothiazol-2-ylsulfanyl indanols as potential drug candidates, it is crucial to compare them with existing inhibitors for the same target.

For instance, if these compounds are found to be potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, they would be compared to established drugs like donepezil and rivastigmine. [10][11][12]

  • Donepezil: A piperidine-based reversible inhibitor of AChE. [13]* Rivastigmine: A carbamate-based inhibitor of both AChE and butyrylcholinesterase (BChE).

A key advantage of the benzothiazol-2-ylsulfanyl indanol scaffold could be its potential for multi-target activity, for example, dual inhibition of AChE and monoamine oxidase B (MAO-B), which has been observed with other benzothiazole derivatives and is a promising strategy for Alzheimer's disease therapy. [1] In the context of anticancer therapy , if these compounds act as, for example, VEGFR-2 inhibitors, they would be benchmarked against small molecule tyrosine kinase inhibitors like sorafenib and sunitinib. [9]The unique three-dimensional structure of the indanol moiety might offer improved selectivity and reduced off-target effects compared to more planar heterocyclic inhibitors.

Conclusion and Future Directions

The benzothiazol-2-ylsulfanyl indanol scaffold represents a promising, yet largely untapped, area for drug discovery. By leveraging the well-established pharmacological importance of both the benzothiazole and indanol moieties, there is a strong rationale for the design and synthesis of novel derivatives with potent and selective biological activities. This guide has provided a predictive framework for the SAR of this compound class, along with detailed experimental protocols for their synthesis and evaluation.

Future research should focus on the systematic synthesis and screening of a library of benzothiazol-2-ylsulfanyl indanols with diverse substitutions on both the benzothiazole and indanol rings. The determination of the optimal stereochemistry of the indanol hydroxyl group will be critical for maximizing potency. Elucidation of the mechanism of action and identification of the specific biological targets of the most active compounds will be essential for their further development as therapeutic agents. The insights provided in this guide aim to accelerate these efforts and unlock the full therapeutic potential of this exciting class of molecules.

References

  • Yozkay, Y. et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24207-24223. Available at: [Link]

  • Ahmad, A. et al. (2022). Potential alternatives to current cholinesterase inhibitors: an in silico drug repurposing approach. Journal of Biomolecular Structure & Dynamics, 41(16), 8089-8102. Available at: [Link]

  • Khan, I. et al. (2023). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports, 13(1), 12345. Available at: [Link]

  • Jain, S. & Pathak, D. (2017). Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Derivatives. IOSR Journal of Applied Chemistry, 10(10), 58-62. Available at: [Link]

  • Venkatesan, K. et al. (2024). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences, 28(6), 2465-2479. Available at: [Link]

  • Li, Y. et al. (2018). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2758. Available at: [Link]

  • Venkatesan, K. et al. (2024). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences, 28(6), 2465-2479. Available at: [Link]

  • Mulani, S. et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 1-8. Available at: [Link]

  • Anonymous. (2021). Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. Journal of Drug Delivery and Therapeutics, 11(4-S), 188-202. Available at: [Link]

  • Gümüş, M. H. et al. (2019). Thiazole-substituted Benzoylpiperazine Derivatives as Acetylcholinesterase Inhibitors. Drug Development Research, 80(2), 223-234. Available at: [Link]

  • Anonymous. (2022). A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks, 12(3), 369-376. Available at: [Link]

  • Eldehna, W. M. et al. (2021). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1184-1196. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available at: [Link]

  • Gill, R. K. et al. (2015). Some benzothiazole analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5219-5223. Available at: [Link]

  • Irfan, A. et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available at: [Link]

  • El-Sayed, N. N. E. et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 13(11), 1313-1345. Available at: [Link]

  • Anonymous. (2015). MTT Proliferation Assay Protocol. Retrieved February 12, 2026, from [Link]

  • Kotte, R. & Vedula, G. S. (2025). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Chemical Data Collections, 55, 101217. Available at: [Link]

  • Al-Salahi, R. et al. (2016). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 164-171. Available at: [Link]

  • Yozkay, Y. et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24207-24223. Available at: [Link]

  • Sağlık, B. N. et al. (2019). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 24(19), 3563. Available at: [Link]

  • Al-Ostath, A. I. et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8794. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol (CAS No. 477887-01-7), its byproducts, and contaminated materials. As a specialized heterocyclic compound used in research and development, its handling and disposal require a systematic approach grounded in safety, regulatory compliance, and chemical compatibility. This guide is designed for researchers, scientists, and drug development professionals to ensure that waste streams are managed responsibly, protecting both laboratory personnel and the environment.

Foundational Principles of Chemical Waste Management

The proper disposal of any laboratory chemical is not merely a final step but an integral part of the experimental lifecycle. The process is governed by stringent regulations, primarily under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a system for controlling hazardous waste from its generation to its ultimate disposal.[1] The core principles of this system, which inform the procedures outlined below, are:

  • Hazard Identification: A waste generator is legally required to determine if their chemical waste is classified as hazardous.[2][3] This is achieved by consulting the Safety Data Sheet (SDS) and federal and local regulations.

  • Segregation: Incompatible waste types must never be mixed.[4] Combining different chemical streams can lead to dangerous reactions, gas evolution, or heat generation, posing a significant safety risk in the laboratory.[4]

  • Containment & Labeling: Waste must be collected in compatible, sealed containers that are clearly and accurately labeled.[4][5] This ensures safe storage and provides critical information for professional waste handlers.

  • Waste Minimization: Whenever feasible, laboratory operations should be scaled to minimize the quantity of waste generated.[4] This includes storing only the necessary amount of chemicals for near-term use.[4]

Hazard Profile of 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol

Understanding the specific hazards of 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol is the first step in determining the necessary handling and disposal precautions. According to its Safety Data Sheet, this compound is classified with the following hazards.[6]

Hazard StatementGHS ClassificationGHS PictogramDescription
H315Skin irritation (Category 2)GHS07 (Exclamation Mark)Causes skin irritation.[6]
H319Eye irritation (Category 2A)GHS07 (Exclamation Mark)Causes serious eye irritation.[6]
H335Specific target organ toxicity - single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)May cause respiratory irritation.[6]

Scientist's Note: The benzothiazole moiety present in this compound is a key structural feature. Structurally related benzothiazole derivatives are noted to be potentially harmful to aquatic life and can be toxic if swallowed or in contact with skin.[7] Therefore, this compound and its waste must never be disposed of via the sanitary sewer system (i.e., down the drain).[2][7]

Pre-Disposal Protocol: Safe Handling and Segregation at the Point of Generation

Proper waste management begins the moment waste is generated. Adherence to these steps minimizes exposure and prevents contamination.

Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[8]

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.[6][8]

  • Skin and Body Protection: A standard laboratory coat and closed-toe shoes are mandatory.[8]

Immediate Segregation:

  • Solid Waste: Any materials contaminated with 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol, such as gloves, weigh paper, pipette tips, and paper towels, must be considered hazardous waste.[7] Collect these items immediately in a designated solid waste container.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound must be collected as liquid hazardous waste.

Rationale: Segregating waste at the source is the most effective way to prevent cross-contamination of non-hazardous waste streams and avoid dangerous reactions between incompatible chemicals.[4] This practice is a cornerstone of a safe and compliant laboratory environment.

Step-by-Step Disposal Procedure for Waste Accumulation

The following workflow outlines the systematic process for collecting, storing, and preparing the waste for final disposal.

DisposalWorkflow cluster_LabBench At the Point of Generation cluster_SAA Satellite Accumulation Area (SAA) cluster_Disposal Final Disposal Coordination Start Waste is Generated (Solid or Liquid) Segregate Segregate Waste into Designated Streams Start->Segregate Container Step 1: Designate a Compatible Waste Container Segregate->Container Collect Step 2: Collect Waste in Sealed Container Container->Collect Label Step 3: Attach & Fill Out Hazardous Waste Label Collect->Label Store Step 4: Store Container in Secondary Containment within SAA Label->Store EHS Step 5: Contact EHS for Waste Pickup Store->EHS End Professional Disposal (Incineration Recommended) EHS->End

Caption: Waste Disposal Workflow for 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol.

Step 1: Designate a Compatible Waste Container Select separate, dedicated containers for solid and liquid waste. These containers must be made of a material chemically compatible with the waste (e.g., high-density polyethylene for many organic solvents and aqueous solutions). The container must have a secure, tight-fitting lid to prevent the release of vapors.[4]

Step 2: Collect Waste Streams

  • For Liquid Waste: Use a funnel to transfer liquid waste into the designated container to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • For Solid Waste: Place all contaminated solid materials directly into the solid waste container and ensure it is sealed after each addition to prevent vapor release.[7]

Step 3: Label the Container Correctly Proper labeling is a critical regulatory requirement.[5] Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office to the container.[4] The label must include:

  • The full chemical name: "Waste 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol".[7]

  • A complete list of all other chemical constituents and their approximate percentages (e.g., solvents).[9]

  • The accumulation start date (the date the first drop of waste is added).[4]

  • Appropriate hazard warnings (e.g., "Irritant," "Toxic").[5][7]

Step 4: Store the Waste Container Safely Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][9] This area should be:

  • At or near the point of waste generation.[4]

  • Clearly marked and easily identifiable.[4]

  • A well-ventilated location, such as a chemical fume hood.[9]

  • Within a secondary containment bin to contain any potential leaks.[9]

Step 5: Arrange for Final Disposal Once the waste container is full (or within the time limits specified by your institution, typically 90-180 days), contact your EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[7]

Disposal Method Rationale: The recommended final disposal method for benzothiazole derivatives is high-temperature incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber.[7] This process ensures the complete destruction of the organic compound, preventing its release into the environment. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," explicitly forbids disposal by other means.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Cleanup:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate (if necessary): For large spills or if respiratory irritation is noticeable, evacuate the area.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical spill pillow.[2]

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container for disposal.[2][10]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Scientist's Note: Always have the Safety Data Sheet for 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol readily available when working with the compound. It provides essential information for first responders and medical personnel in an emergency.[6]

References

  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]

  • U.S. Environmental Protection Agency. (2026, January 6). Hazardous Waste. [Link]

  • Synerzine. (2019, February 15). Safety Data Sheet: Benzothiazole. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste. YouTube. [Link]

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. [Link]

  • Loba Chemie. (2024, November 4). Safety Data Sheet: Benzothiazole. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • PerkinElmer. (2020, October 22). Waste Management. YouTube. [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.